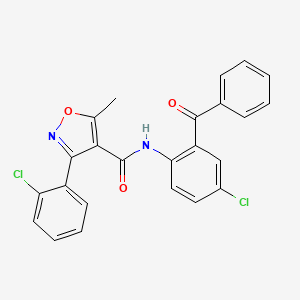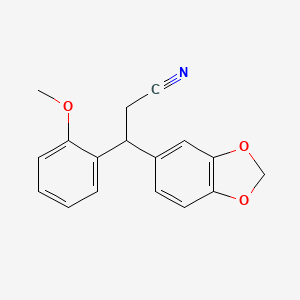![molecular formula C32H22F3N3O B12476963 6-[4-(benzyloxy)phenyl]-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12476963.png)
6-[4-(benzyloxy)phenyl]-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(benzyloxy)phenyl]-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is known for its unique structural features, which include a pyrazolo[3,4-b]pyridine core substituted with benzyloxy, diphenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(benzyloxy)phenyl]-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-[4-(benzyloxy)phenyl]-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while nitration of the aromatic rings can produce nitro-substituted derivatives.
Scientific Research Applications
6-[4-(benzyloxy)phenyl]-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural similarity to purine bases makes it a potential candidate for studying nucleic acid interactions and enzyme inhibition.
Industry: The compound’s unique properties make it useful in materials science, such as developing new polymers or coatings.
Mechanism of Action
The mechanism of action of 6-[4-(benzyloxy)phenyl]-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Trifluoromethyl-substituted Pyrazoles:
Uniqueness
6-[4-(benzyloxy)phenyl]-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the benzyloxy, diphenyl, and trifluoromethyl groups enhances its reactivity and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C32H22F3N3O |
|---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
1,3-diphenyl-6-(4-phenylmethoxyphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C32H22F3N3O/c33-32(34,35)27-20-28(23-16-18-26(19-17-23)39-21-22-10-4-1-5-11-22)36-31-29(27)30(24-12-6-2-7-13-24)37-38(31)25-14-8-3-9-15-25/h1-20H,21H2 |
InChI Key |
FPGXUQGYZDZARD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=C(C(=C3)C(F)(F)F)C(=NN4C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-({[(2-chlorophenyl)sulfonyl]carbamoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12476883.png)
![1-[(3S)-2-ethyl-3-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B12476892.png)
![2-[butyl(methyl)amino]-N-{1-methyl-2H,3H-pyrrolo[2,3-b]quinolin-4-yl}acetamide](/img/structure/B12476900.png)
![4-chloro-N-cyclopropyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12476915.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(naphthalen-1-yl)benzamide](/img/structure/B12476919.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-chloroaniline](/img/structure/B12476924.png)
![2-({4-[(4-fluorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B12476930.png)




![N-{[(4-acetylphenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B12476952.png)
![3,3,7,8-tetramethyl-11-(5-methylthiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12476956.png)

